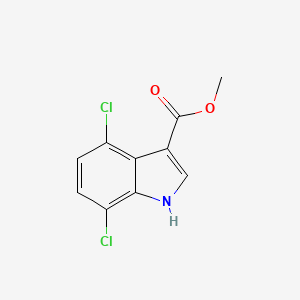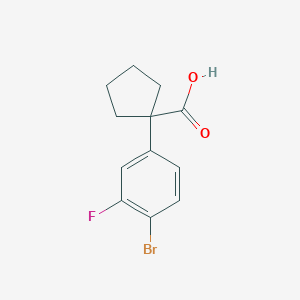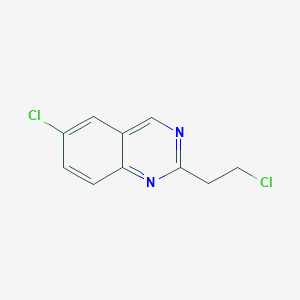![molecular formula C13H17Cl3N4OS B11716927 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea](/img/structure/B11716927.png)
1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea is a complex organic compound with the molecular formula C13H17Cl3N4OS. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a trichloromethyl group, a thioureido group, and a p-tolyl group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea typically involves the reaction of 2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethanol with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles like OH-, NH3, and various amines under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The trichloromethyl group and thioureido moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea
- 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-m-tolyl-thioureido)-ethyl]-urea
- 1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl]-urea
Uniqueness
1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-p-tolyl-thioureido)-ethyl]-urea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the p-tolyl group enhances its stability and reactivity compared to its o-tolyl and m-tolyl counterparts .
Properties
Molecular Formula |
C13H17Cl3N4OS |
|---|---|
Molecular Weight |
383.7 g/mol |
IUPAC Name |
1,1-dimethyl-3-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]urea |
InChI |
InChI=1S/C13H17Cl3N4OS/c1-8-4-6-9(7-5-8)17-11(22)18-10(13(14,15)16)19-12(21)20(2)3/h4-7,10H,1-3H3,(H,19,21)(H2,17,18,22) |
InChI Key |
FXTYSFLXNCTLMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)






![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)



![[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
